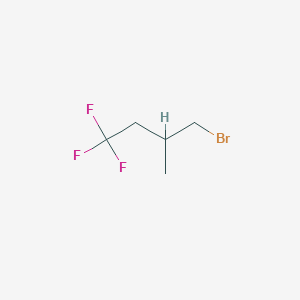

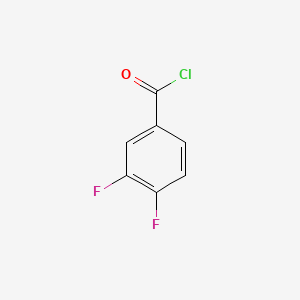

5-(4-氯苯氧基)-戊酸

描述

Phenoxy herbicides are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid . The best known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .

科学研究应用

1. 固相合成连接子

5-(4-氯苯氧基)-戊酸和类似化合物已被用作固相合成的连接子。与标准三苯甲脂树脂相比,它们表现出更高的酸稳定性,使其适合于固定和进一步修饰羧酸和胺。用三氟乙酸 (TFA) 处理可高产率和高纯度地释放产物,表明它们在药物和生化研究中具有高效和高质量合成的潜力 (Bleicher、Lutz 和 Wuethrich,2000 年)。

2. 酶反应研究

该化合物已被用于研究与酶的反应,例如兔肌肉丙酮酸激酶中氨基酸的修饰。这项研究有助于理解酶机制和酶催化反应中涉及的反应基团 (Chalkley 和 Bloxham,1976 年)。

3. 抗原生动物药物代谢

在药理学研究中,了解药物的代谢至关重要。5-(4-氯苯氧基)-戊酸已被确定为大鼠中抗原生动物药物喷他脒代谢中的主要代谢物之一。这项研究对于药物开发和提高治疗效果具有重要意义 (Berger 等人,1992 年)。

作用机制

Target of Action

The primary targets of 5-(4-Chloro-phenoxy)-pentanoic acid are broadleaf weeds . This compound belongs to the family of phenoxy herbicides, which are widely used in agriculture due to their selective action against these types of plants .

Mode of Action

5-(4-Chloro-phenoxy)-pentanoic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action leaves monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by 5-(4-Chloro-phenoxy)-pentanoic acid are those related to the auxin growth hormone IAA . The compound’s mimicry of IAA disrupts normal plant growth processes, leading to rapid and uncontrolled growth .

Pharmacokinetics

The pharmacokinetics of 5-(4-Chloro-phenoxy)-pentanoic acid, like other phenoxy herbicides, involve its application as salts and esters, which are capable of producing the parent acid in situ . These forms vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity

Result of Action

The molecular and cellular effects of 5-(4-Chloro-phenoxy)-pentanoic acid’s action result in the rapid, uncontrolled growth of broad-leaf plants . This growth is unsustainable, leading to the eventual death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(4-Chloro-phenoxy)-pentanoic acid. For instance, its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Additionally, the compound’s effectiveness can be influenced by interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .

生化分析

Biochemical Properties

5-(4-Chloro-phenoxy)-pentanoic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It interacts with various enzymes and proteins, mimicking the action of natural plant hormones known as auxins. These interactions often lead to the modulation of growth processes in plants. For instance, 5-(4-Chloro-phenoxy)-pentanoic acid can bind to auxin receptors, triggering a cascade of events that promote cell elongation and division . Additionally, it may interact with proteins involved in signal transduction pathways, thereby influencing the overall growth and development of plants.

Cellular Effects

The effects of 5-(4-Chloro-phenoxy)-pentanoic acid on cells are profound, particularly in plant cells. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By mimicking auxins, 5-(4-Chloro-phenoxy)-pentanoic acid can alter the expression of genes involved in growth and development. It affects cell signaling pathways by binding to specific receptors, leading to changes in the activity of downstream signaling molecules . These changes can result in enhanced cell division, elongation, and differentiation, ultimately affecting the overall physiology of the plant.

Molecular Mechanism

At the molecular level, 5-(4-Chloro-phenoxy)-pentanoic acid exerts its effects through several mechanisms. It binds to auxin receptors, which are proteins that mediate the response to auxin hormones. This binding activates the receptors, leading to the transcription of auxin-responsive genes . Additionally, 5-(4-Chloro-phenoxy)-pentanoic acid can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes. The compound’s ability to modulate gene expression and enzyme activity underscores its role as a potent regulator of plant growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Chloro-phenoxy)-pentanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chloro-phenoxy)-pentanoic acid remains stable under controlled conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, which could contribute to the observed effects. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 5-(4-Chloro-phenoxy)-pentanoic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as promoting growth and development. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage regulation in practical applications.

Metabolic Pathways

5-(4-Chloro-phenoxy)-pentanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the organism. Additionally, 5-(4-Chloro-phenoxy)-pentanoic acid can influence metabolic flux and metabolite levels, further impacting cellular processes.

Transport and Distribution

The transport and distribution of 5-(4-Chloro-phenoxy)-pentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 5-(4-Chloro-phenoxy)-pentanoic acid within tissues can affect its activity, with higher concentrations potentially leading to more pronounced biological effects.

属性

IUPAC Name |

5-(4-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZDRIPLJUPMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369562 | |

| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7170-55-0 | |

| Record name | 5-(4-Chlorophenoxy)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 5-(4-chlorophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)